N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-[2-(aminomethyl)cyclopentyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c13-8-9-4-3-5-10(9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-2,6-7,9-10,14H,3-5,8,13H2 |
InChI Key |
YDSPLTFXCYAVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-aminomethyl cyclopentylamine, which is then reacted with 2-nitrobenzenesulfonyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide and related sulfonamide derivatives:
Key Comparative Analysis:
Positional Isomerism: The 1-(aminomethyl)cyclopentyl isomer (CAS 1607328-02-8) shares the same molecular formula as the target compound but differs in substituent position. This minor structural variation could lead to significant differences in biological activity due to altered steric interactions or conformational flexibility .
Aromatic vs. Aliphatic Substituents: N-(2-Methylphenyl)-2-nitrobenzenesulfonamide replaces the cyclopentyl group with a 2-methylphenyl ring, favoring aromatic stacking interactions but reducing aliphatic flexibility. This may enhance binding to hydrophobic enzyme pockets .
Chirality and Functional Groups :
- The (R)-configured hydroxy-methylethyl group in (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide adds a chiral center and hydroxyl group, enhancing hydrogen-bonding capacity. This is critical for enantioselective drug-receptor interactions, a feature absent in the achiral target compound .
Nitro Group Reactivity :
All compounds share a 2-nitrobenzenesulfonamide core, which is electron-deficient due to the nitro group. This group can act as a leaving group in synthetic modifications (e.g., reduction to amines), making these compounds versatile intermediates in organic synthesis .
Research Implications and Gaps
- Synthetic Utility: The target compound’s cyclopentyl-aminomethyl group may require specialized protection strategies during synthesis, contrasting with the simpler alkyl or aryl substituents in analogs .
- Data Limitations : Key parameters such as solubility, logP, and toxicity are absent in the evidence, highlighting the need for further experimental characterization.
Biological Activity
N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide, with the CAS number 1835737-18-2, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a sulfonamide group linked to a nitro-substituted aromatic ring and a cyclopentyl moiety. The molecular formula is with a molecular weight of 299.35 g/mol. The compound exhibits specific properties that contribute to its biological activity, including its ability to interact with various biological targets.
1. Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. Research indicates that sulfonamides can act as bacteriostatic agents by inhibiting bacterial folate synthesis. In studies involving various bacterial strains, this compound has shown varying levels of activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | >100 μM |
| Escherichia coli | >100 μM |
| Pseudomonas aeruginosa | >100 μM |
Despite showing no remarkable antimicrobial activity below 100 μM in some studies, the compound's structural modifications could enhance its efficacy against specific pathogens .
2. Anticancer Activity
Recent advances in the study of sulfonamides reveal their potential as anticancer agents. This compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that compounds with similar structures can effectively inhibit CDK4 and CDK2, leading to reduced proliferation of cancer cells .
Case Study: CDK Inhibition
A study highlighted the effectiveness of related sulfonamide derivatives in treating malignancies by targeting CDK pathways. The results indicated significant reductions in cell viability in cancer cell lines treated with these compounds, underscoring the potential therapeutic applications of this compound .
3. Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound exhibits other biological activities:
- Antioxidant Activity : Some sulfonamides have demonstrated radical scavenging capabilities, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
- Urease Inhibition : Certain derivatives possess urease inhibitory activity, which may be beneficial in treating conditions like urinary tract infections .
Q & A
Basic: What are the optimal synthetic routes for N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide, and how are key intermediates purified?
The synthesis typically involves:
- Sulfonamide formation : Reacting 2-nitrobenzenesulfonyl chloride with a cyclopentylamine derivative (e.g., 2-(aminomethyl)cyclopentylamine) under basic conditions (e.g., pyridine or triethylamine) .
- Cyclopentylamine preparation : Cyclopentene may undergo hydroamination or reductive amination to introduce the aminomethyl group .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Analytical confirmation via -NMR and LC-MS is critical to validate structural integrity .
Advanced: How can stereochemical challenges during cyclopentyl group functionalization be resolved?
The aminomethylcyclopentyl moiety may introduce stereoisomerism. To address this:
- Chiral auxiliaries : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclopentene hydroamination .
- Chiral HPLC : Separate diastereomers post-synthesis using a Chiralpak® IA column with hexane/isopropanol mobile phases .
- X-ray crystallography : Confirm absolute configuration of intermediates, as demonstrated for similar sulfonamide derivatives .
Basic: What biological activities are associated with this compound, and what assays are used for evaluation?
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). The nitro group enhances electron-deficient interactions with bacterial enzymes .
- Anticancer potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The sulfonamide group may inhibit carbonic anhydrase IX, a tumor-associated enzyme .
Advanced: How can contradictory data on solubility and bioavailability be reconciled in preclinical studies?
Conflicting solubility reports may arise from:
- Solvent choice : Use standardized solvents (e.g., DMSO for stock solutions) and quantify solubility via UV-Vis spectroscopy at λ~270 nm (nitro group absorbance) .
- Prodrug strategies : Modify the aminomethyl group with acetyl or Boc protections to enhance lipophilicity, followed by enzymatic cleavage in vivo .
- Computational modeling : Predict logP and solubility via COSMO-RS or MD simulations to guide formulation .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., sulfonamide linkage at benzene C1) and cyclopentyl substitution patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~352.1 Da) .
- HPLC-PDA : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced: How does structural modification of the nitro group impact biological activity?
- Nitro reduction : Catalytic hydrogenation (Pd/C, H) converts the nitro to an amine, altering electronic properties and target binding. Compare activities of the nitro vs. amine derivatives .
- Bioisosteric replacement : Substitute nitro with cyano or trifluoromethyl groups to maintain electron-withdrawing effects while improving metabolic stability .
Basic: What safety precautions are recommended for handling this compound?
- Toxicity screening : Assess acute toxicity in vitro (e.g., HepG2 cell viability) and in vivo (rodent LD) due to potential nitro group genotoxicity .
- PPE : Use nitrile gloves, fume hoods, and eye protection. Nitroaromatics may sensitize skin or respiratory tracts .
Advanced: How can computational tools guide SAR studies for this sulfonamide?
- Docking simulations : Model interactions with carbonic anhydrase IX (PDB ID: 3IAI) to predict binding affinity changes upon substituent modification .
- QM/MM calculations : Optimize the aminomethylcyclopentyl conformation to minimize steric clashes in enzyme active sites .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic stability : Monitor pH-dependent degradation (e.g., nitro group hydrolysis in acidic conditions) via accelerated stability testing .
Advanced: How can contradictory in vitro vs. in vivo efficacy data be investigated?
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., nitro-reduced derivatives) in plasma .
- Pharmacokinetic studies : Measure AUC and C in rodent models to assess bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
